![molecular formula C12H16N2O3 B3933997 N'-(2-phenoxyacetyl)butanohydrazide](/img/structure/B3933997.png)
N'-(2-phenoxyacetyl)butanohydrazide
Overview
Description
N-(2-phenoxyacetyl)butanohydrazide, also known as PBH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. PBH is a hydrazide derivative that has been synthesized through a variety of methods, and has been studied for its effects on biochemical and physiological processes.
Mechanism of Action
N'-(2-phenoxyacetyl)butanohydrazide is thought to act through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase and proteasome. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N'-(2-phenoxyacetyl)butanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation, and the regulation of glucose metabolism. N'-(2-phenoxyacetyl)butanohydrazide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide has been shown to regulate glucose metabolism by increasing glucose uptake and utilization in cells.
Advantages and Limitations for Lab Experiments
N'-(2-phenoxyacetyl)butanohydrazide has several advantages for lab experiments, including its synthetic availability, high purity, and potential therapeutic applications. However, N'-(2-phenoxyacetyl)butanohydrazide also has limitations, including its potential toxicity and lack of specificity for certain targets, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for N'-(2-phenoxyacetyl)butanohydrazide research, including the optimization of its synthesis and purification methods, the identification of its specific targets and mechanisms of action, and the development of N'-(2-phenoxyacetyl)butanohydrazide-based therapeutics for various diseases. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide may have potential applications in other fields, such as agriculture and environmental science, where its antioxidant and anti-inflammatory properties may be useful.
Scientific Research Applications
N'-(2-phenoxyacetyl)butanohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to have anti-tumor effects in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to have hypoglycemic and anti-inflammatory effects, making it a potential candidate for the treatment of diabetes and inflammatory diseases.
properties
IUPAC Name |
N'-(2-phenoxyacetyl)butanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-6-11(15)13-14-12(16)9-17-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFUDWNAILTLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenoxyacetyl)butanehydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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